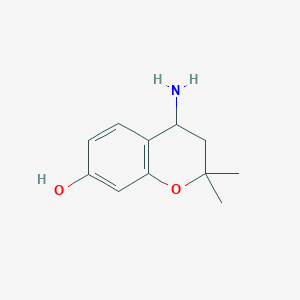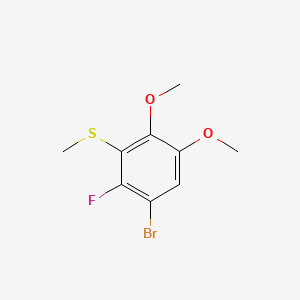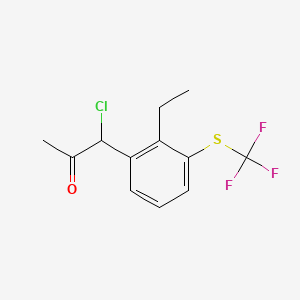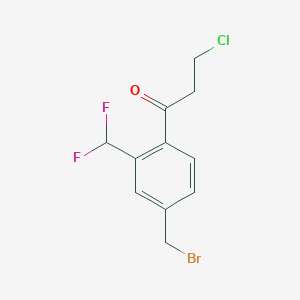
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a complex organic compound featuring bromomethyl, difluoromethyl, and chloropropanone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent coupling with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The difluoromethyl group can engage in coupling reactions, forming more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(4-(Difluoromethyl)phenyl)-3-chloropropan-1-one
- 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
Uniqueness
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C11H10BrClF2O |
|---|---|
Poids moléculaire |
311.55 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-6-7-1-2-8(10(16)3-4-13)9(5-7)11(14)15/h1-2,5,11H,3-4,6H2 |
Clé InChI |
PVAZUPLULYQCHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)C(F)F)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


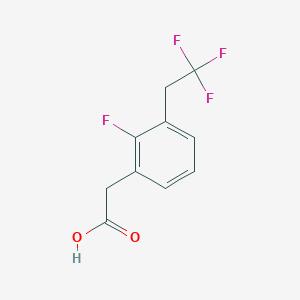
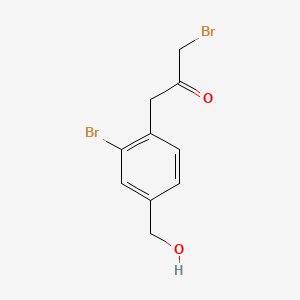
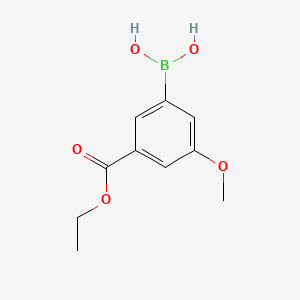
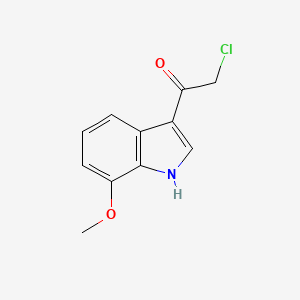
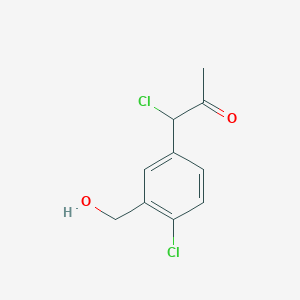
![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
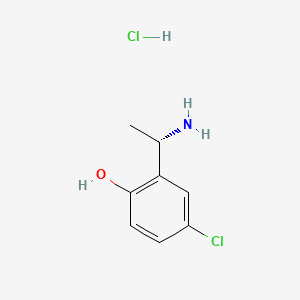
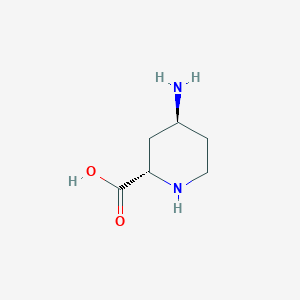
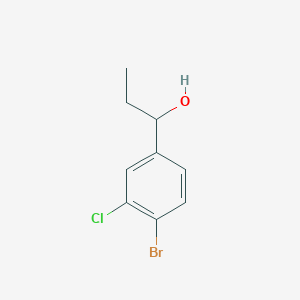
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
